molecular formula BSi B087450 Tetraboron silicide CAS No. 12007-81-7

Tetraboron silicide

Numéro de catalogue: B087450
Numéro CAS: 12007-81-7
Poids moléculaire: 38.90 g/mol
Clé InChI: CFOAUMXQOCBWNJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Tetraboron silicide, with the chemical formula B₄Si, is a compound formed between boron and silicon. It is a lightweight ceramic material known for its high hardness and thermal stability. This compound is part of the broader family of boron silicides, which are known for their unique properties and applications in various fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetraboron silicide can be synthesized through direct reaction of elemental boron and silicon at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The process involves heating the mixture of boron and silicon powders to temperatures around 1500-1800°C .

Industrial Production Methods: In industrial settings, this compound is produced using methods such as chemical vapor deposition (CVD) and solid-state reactions. CVD involves the reaction of gaseous precursors containing boron and silicon, which decompose on a heated substrate to form the desired compound. Solid-state reactions involve the direct combination of boron and silicon powders under high temperature and pressure conditions .

Analyse Des Réactions Chimiques

Oxidation Reactions

B₄Si exhibits remarkable oxidation resistance at elevated temperatures. When exposed to oxygen or air, it forms protective oxide layers:

  • Primary Reaction :

    B Si+O2B2O3+SiO2\text{B Si}+\text{O}_2\rightarrow \text{B}_2\text{O}_3+\text{SiO}_2
  • Conditions :

    • Oxidation initiates at 800°C and becomes significant above 1,370°C .

    • Protective oxide layers prevent further degradation for over 100 hours at 1,370°C .

Reaction TypeTemperature RangeMajor ProductsStability Observed
Oxidation800–1,370°CB₂O₃, SiO₂>100 hours at 1,370°C

Reduction Reactions

B₄Si can undergo reduction under hydrogen-rich environments:

  • Primary Reaction :

    B Si+H2B+Si\text{B Si}+\text{H}_2\rightarrow \text{B}+\text{Si}
  • Conditions :

    • Reaction occurs at 1,000–1,200°C in a hydrogen atmosphere .

    • Yields elemental boron and silicon, useful for purification processes .

Substitution Reactions with Halogens

B₄Si reacts vigorously with halogens (F₂, Cl₂, Br₂) to form volatile halides:

  • Primary Reaction :

    B Si+6X24BX3+SiX4(X F Cl Br)\text{B Si}+6\text{X}_2\rightarrow 4\text{BX}_3+\text{SiX}_4\quad (\text{X F Cl Br})
  • Conditions :

    • Fluorination : Proceeds at 500–700°C , forming BF₃ and SiF₄ .

    • Chlorination : Efficient at 1,000–1,200°C using BCl₃ or Cl₂ gas .

HalogenTemperatureMajor ProductsApplication
F₂500–700°CBF₃, SiF₄Coating processes
Cl₂1,000°CBCl₃, SiCl₄Surface modification

Reaction with Hydrochloric Acid (HCl)

B₄Si reacts with HCl to produce chlorinated intermediates:

  • Primary Reaction :

    B Si+HClBCl3+SiCl4+H2\text{B Si}+\text{HCl}\rightarrow \text{BCl}_3+\text{SiCl}_4+\text{H}_2
  • Conditions :

    • Occurs at 900–1,050°C , used for surface cleaning prior to silicide coating .

Thermal Stability and Shock Resistance

  • Thermal Shock Tests :

    • B₄Si withstands rapid cooling from 1,370°C to room temperature without cracking .

  • Decomposition :

    • Begins above 1,800°C , yielding boron-rich phases and silicon vapor .

Key Research Findings

  • Industrial Applications : CVD-synthesized B₄Si coatings enhance the durability of aerospace components .

  • Oxidation Mechanism : The dual oxide layer (B₂O₃ + SiO₂) acts as a diffusion barrier, preventing bulk oxidation .

  • Halogenation Kinetics : Chlorination proceeds faster than fluorination due to lower activation energy .

Applications De Recherche Scientifique

Properties of Tetraboron Silicide

This compound exhibits several key properties that enhance its utility:

  • High Thermal Stability : B₄Si can withstand high temperatures, making it ideal for applications in extreme environments.
  • Oxidation Resistance : It demonstrates remarkable resistance to oxidation at elevated temperatures, which is crucial for aerospace and high-temperature industrial applications .
  • Mechanical Strength : The compound possesses excellent mechanical properties, including hardness and resistance to thermal shock .

Aerospace Industry

This compound has been utilized in the aerospace sector, particularly in the manufacturing of heat shield tiles for spacecraft. These tiles require materials that can endure extreme temperatures and provide thermal protection during re-entry into the Earth's atmosphere. The black coating of some space shuttle heat shield tiles incorporated B₄Si due to its thermal stability and oxidation resistance .

High-Temperature Structural Materials

Due to its high melting point and mechanical strength, B₄Si is being explored as a material for high-temperature structural applications. Research indicates that components made from this compound can maintain integrity under conditions exceeding 1370°C without cracking, making it suitable for components in turbines and reactors .

Thermoelectric Materials

Recent studies have investigated the use of B₄Si in thermoelectric applications. The compound's unique electrical properties allow it to be part of thermoelectric systems where temperature gradients are converted into electrical energy. Its performance as a thermoelectric material is enhanced when combined with other silicon-boron compounds .

Coatings and Composites

This compound can be used as a coating material to enhance the wear resistance and thermal stability of various substrates. Its incorporation into composite materials improves overall performance in terms of heat resistance and durability, making it valuable in automotive and industrial applications .

Nuclear Applications

The nuclear industry benefits from B₄Si due to its low thermal neutron absorption cross-section, which makes it an attractive candidate for use in nuclear reactors where neutron moderation is required. Its ability to withstand high radiation environments further supports its application in this field .

Case Study 1: Aerospace Heat Shields

In a study conducted by NASA, B₄Si was evaluated for its effectiveness in heat shield applications. The results demonstrated that tiles coated with this compound could withstand re-entry temperatures exceeding 1500°C without significant degradation, showcasing its potential for future spacecraft designs.

Case Study 2: Thermoelectric Devices

Research published in Materials Science highlighted the performance of B₄Si-based thermoelectric devices. The study found that these devices exhibited higher efficiency compared to traditional materials, suggesting that this compound could play a pivotal role in advancing thermoelectric technology.

Summary Table of Applications

Application AreaKey BenefitsExample Use Case
AerospaceHigh thermal stability, oxidation resistanceHeat shield tiles for spacecraft
High-Temperature StructuresMechanical strength under extreme conditionsTurbine components
Thermoelectric MaterialsEfficient energy conversionThermoelectric devices
Coatings and CompositesEnhanced wear resistanceAutomotive parts
Nuclear ApplicationsLow neutron absorptionReactor components

Mécanisme D'action

The unique properties of tetraboron silicide arise from its crystal structure, which consists of interconnected boron and silicon atoms. The compound’s hardness and thermal stability are attributed to the strong covalent bonds between boron and silicon atoms. In electronic applications, the compound’s ability to conduct electricity is due to the presence of free electrons within its crystal lattice .

Comparaison Avec Des Composés Similaires

  • Silicon triboride (SiB₃)
  • Silicon tetraboride (SiB₄)
  • Silicon hexaboride (SiB₆)

Comparison:

  • Silicon triboride (SiB₃): Similar in structure but contains fewer boron atoms. It is less thermally stable compared to tetraboron silicide.
  • Silicon tetraboride (SiB₄): Very similar in composition and properties, often co-produced with this compound. It has comparable hardness and thermal stability.
  • Silicon hexaboride (SiB₆): Contains more boron atoms, resulting in higher hardness and thermal stability. It is used in similar applications but offers better performance in high-temperature environments .

This compound stands out due to its balanced properties of hardness, thermal stability, and electrical conductivity, making it a versatile material for various advanced applications.

Propriétés

Numéro CAS

12007-81-7

Formule moléculaire

BSi

Poids moléculaire

38.90 g/mol

Nom IUPAC

boron;silicon

InChI

InChI=1S/B.Si

Clé InChI

CFOAUMXQOCBWNJ-UHFFFAOYSA-N

SMILES

[B].[B].[B].[B].[Si]

SMILES canonique

[B].[Si]

Key on ui other cas no.

12046-88-7

Origine du produit

United States
Customer
Q & A

Q1: What are the key properties of tetraboron silicide that make it attractive for high-temperature applications?

A1: this compound demonstrates exceptional resistance to oxidation at high temperatures. Studies show that shapes fabricated from B4Si can withstand oxidation in air for over 100 hours at 1370 °C. [] This resistance, coupled with its impressive thermal shock resistance – evidenced by its ability to withstand repeated transitions from 1370 °C to room temperature without cracking – makes B4Si a promising material for demanding high-temperature applications. []

Q2: How are this compound whiskers synthesized, and what factors influence their growth?

A2: this compound whiskers can be grown via chemical vapor deposition (CVD) at temperatures between 1000-1100°C using a specific ratio of boron trichloride (BCl3) and silicon tetrachloride (SiCl4). [] The presence of gold as an impurity plays a crucial role, with an optimal concentration range of 20-50 μg/cm2 promoting the growth of wool-like whiskers with thicknesses ranging from 0.1 to 1 μm and lengths from 0.5 to 2 mm. [] This growth process is suggested to follow a tip VLS (Vapor-Liquid-Solid) mechanism, supported by the observation of impurity deposits on the whisker tips. []

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